6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride
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Overview
Description
6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their broad spectrum of biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes .
Industrial Production Methods
Industrial production methods for pyridine-3-sulfonyl chloride involve the addition of phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid . This reaction is carried out in multiple divided portions, either stepwise or continuously, to produce pyridine-3-sulfonyl chloride .
Chemical Reactions Analysis
Types of Reactions
6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide group.
Substitution: The sulfonyl chloride group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and various nucleophiles such as amines and alcohols . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
Major products formed from these reactions include sulfonamides, sulfonic acids, and other substituted derivatives of 6-Methylimidazo[1,2-A]pyridine .
Scientific Research Applications
6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride involves its interaction with molecular targets and pathways in biological systems. The compound can undergo electrophilic aromatic substitution reactions, leading to the formation of various biologically active derivatives . These derivatives can interact with specific enzymes and receptors, modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride can be compared with other similar compounds, such as:
Imidazo[1,2-A]pyridine: Known for its broad spectrum of biological activities and used in medicinal chemistry.
Pyridine-3-sulfonyl chloride: Used in the synthesis of various heterocyclic compounds and pharmaceuticals.
Imidazo[4,5-b]pyridine: Another heterocyclic compound with similar biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H7ClN2O2S |
---|---|
Molecular Weight |
230.67 g/mol |
IUPAC Name |
6-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O2S/c1-6-2-3-7-10-4-8(11(7)5-6)14(9,12)13/h2-5H,1H3 |
InChI Key |
FCYDDBPSFSCJOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC=C2S(=O)(=O)Cl)C=C1 |
Origin of Product |
United States |
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